4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide
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Description
4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivative Development
- An efficient synthesis of novel indolylpyridazinone derivatives with expected biological activity has been demonstrated, highlighting the utility of pyridazinone cores in developing compounds with potential antibacterial properties (Abubshait, 2007).
- Research into phthalazinone derivatives prepared via various reactions shows the adaptability of pyridazinone-related frameworks in synthesizing new compounds with potential for diverse biological activities (Mahmoud et al., 2012).
- The hydrolysis of specific pyridazine derivatives to yield novel compounds further emphasizes the chemical versatility and potential pharmacological applications of these heterocycles (Kuraishi, 1960).
Biological Activity and Applications
- The synthesis and characterization of new pyridazine and pyrimidinone derivatives, designed as anti-inflammatory agents, illustrate the therapeutic potential of these chemical frameworks. Some of these compounds have shown good anti-inflammatory activity, comparable to standard drugs (Amr et al., 2007).
- Novel syntheses targeting heterocyclic systems fused to thiophene moieties using citrazinic acid as a synthon have been developed, aiming at anti-inflammatory applications and showcasing the role of pyridazinone derivatives in medicinal chemistry (Sallam et al., 2021).
Agrochemical Research
- Investigations into pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase inhibitors highlight the agrochemical applications of pyridazinone derivatives, with several compounds exhibiting improved tobacco protoporphyrinogen oxidase-inhibiting and herbicidal activities (Wang et al., 2017).
Properties
IUPAC Name |
4-[4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15-4-6-16(7-5-15)19-12-13-21(28)26(25-19)14-2-3-20(27)24-18-10-8-17(9-11-18)22(23)29/h4-13H,2-3,14H2,1H3,(H2,23,29)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAQYGPNJQAGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.